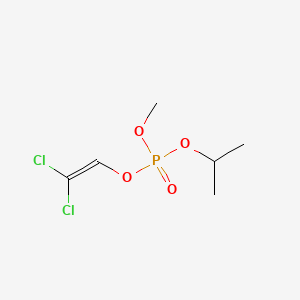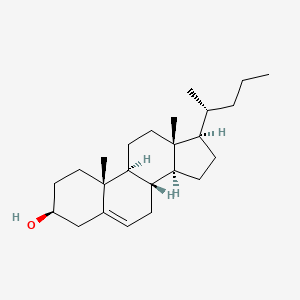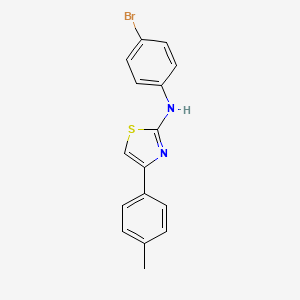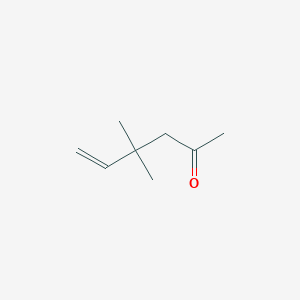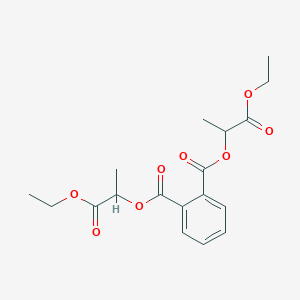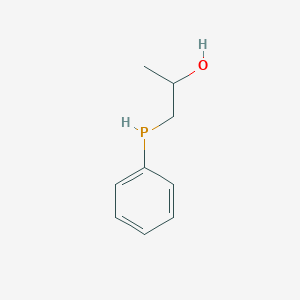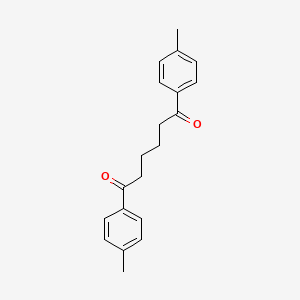![molecular formula C21H26N4O3 B14741244 N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide CAS No. 6038-84-2](/img/structure/B14741244.png)
N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide is a complex organic compound with a unique structure that combines a pyrazine ring with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine moiety: This step involves the reaction of the pyrazine derivative with 2,6-dimethylmorpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various benzyl derivatives.
Scientific Research Applications
N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: This compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
Uniqueness
N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
6038-84-2 |
|---|---|
Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-16-13-25(14-17(2)28-16)20(26)8-11-24(15-18-6-4-3-5-7-18)21(27)19-12-22-9-10-23-19/h3-7,9-10,12,16-17H,8,11,13-15H2,1-2H3 |
InChI Key |
JASGETBGWAGKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN(CC2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


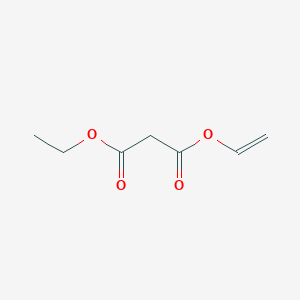

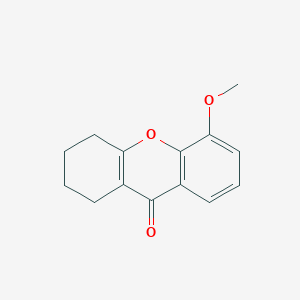


![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
